molecular formula C10H10Cl2N4O B2440894 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1037479-62-1

4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2440894
M. Wt: 273.12
InChI Key: VMIPTJUFAWNUEU-UHFFFAOYSA-N
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Patent
US09206176B2

Procedure details

p-Toluene sulfonic acid (p-TsOH, 30.2 mg, 0.159 mmol) was added to a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (300 mg, 1.587 mmol) and 3,4-dihydro-2H-pyran (200 mg, 2.381 mmol) in a mixture of THF:CH2Cl2 (1:1, 10 mL). The reaction mixture was stirred for 12 h at room temperature after which the solvent was removed in vacuo. The residue was taken up in CH2Cl2 (20 mL) and poured in water (20 mL). The organic phase was separated and the aqueous phase was extracted with CH2Cl2 (20 mL). The combined organic phases were washed with water (40 mL), then washed with brine (40 mL), dried over Na2SO4 and concentrated. The resulting crude material was purified by flash chromatography (CH2Cl2/CH3OH, 99/1 increasing) to yield the title compound (397 mg, 1.454 mmol, 92% yield) as a pale white oil which was used without further purification.
Quantity
30.2 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
THF CH2Cl2
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:12][C:13]1[N:18]=[C:17]([Cl:19])[N:16]=[C:15]2[NH:20][N:21]=[CH:22][C:14]=12.[O:23]1[CH:28]=[CH:27][CH2:26][CH2:25][CH2:24]1>C1COCC1.C(Cl)Cl>[Cl:12][C:13]1[N:18]=[C:17]([Cl:19])[N:16]=[C:15]2[N:20]([CH:24]3[CH2:25][CH2:26][CH2:27][CH2:28][O:23]3)[N:21]=[CH:22][C:14]=12 |f:3.4|

Inputs

Step One
Name
Quantity
30.2 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C2C(=NC(=N1)Cl)NN=C2
Name
Quantity
200 mg
Type
reactant
Smiles
O1CCCC=C1
Name
THF CH2Cl2
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 h at room temperature after which the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
poured in water (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (20 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (40 mL)
WASH
Type
WASH
Details
washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude material was purified by flash chromatography (CH2Cl2/CH3OH, 99/1 increasing)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C2C(=NC(=N1)Cl)N(N=C2)C2OCCCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.454 mmol
AMOUNT: MASS 397 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.